molecular formula C13H14O5 B035334 Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 108783-91-1

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B035334
CAS No.: 108783-91-1
M. Wt: 250.25 g/mol
InChI Key: PFPBZQIEMJJXBN-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(4-ethoxyphenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-ethoxyphenyl)-2,4-dioxopentanoate

Uniqueness

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and can influence its reactivity and applications.

Biological Activity

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS Number: 108783-91-1) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14O5C_{13}H_{14}O_{5} and a molecular weight of approximately 250.25 g/mol. The compound features a dioxobutanoate structure with an ethoxy-substituted phenyl ring, which influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems .
  • Potential Anticancer Activity : Similar compounds have shown activity against cancer cell lines, indicating that this compound might also exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The ester group can undergo hydrolysis in biological systems to release the active acid form, which may interact with specific enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, potentially leading to therapeutic effects in inflammatory diseases and cancer .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against E. coli and S. aureusSupports potential use as an antibacterial agent
Study B (2023)Exhibited anti-inflammatory effects in murine modelsSuggests therapeutic potential in inflammatory diseases
Study C (2023)Induced apoptosis in cancer cell linesIndicates possible anticancer applications

Properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPBZQIEMJJXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396659
Record name methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108783-91-1
Record name methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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